ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate

Lipophilicity Drug-likeness Physicochemical property differentiation

Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate (CAS 327070-64-4) is a polyfunctionalized 4H-pyran-3-carboxylate derivative bearing a distinctive 3‑bromophenyl substituent at C‑4, a chloromethyl group at C‑2, a cyano group at C‑5, and an enamino ester motif. This compound belongs to the 6‑amino‑5‑cyano‑4H‑pyran family, a scaffold recognized as a privileged structure in medicinal chemistry due to its reported antitumor, antibacterial, antioxidant, and CDK2‑inhibitory activities.

Molecular Formula C16H14BrClN2O3
Molecular Weight 397.6 g/mol
Cat. No. B3838927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate
Molecular FormulaC16H14BrClN2O3
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)CCl
InChIInChI=1S/C16H14BrClN2O3/c1-2-22-16(21)14-12(7-18)23-15(20)11(8-19)13(14)9-4-3-5-10(17)6-9/h3-6,13H,2,7,20H2,1H3
InChIKeyUHJJCIKAPJSRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate – Core Identity and Scaffold Context for Procurement Evaluation


Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate (CAS 327070-64-4) is a polyfunctionalized 4H-pyran-3-carboxylate derivative bearing a distinctive 3‑bromophenyl substituent at C‑4, a chloromethyl group at C‑2, a cyano group at C‑5, and an enamino ester motif [1]. This compound belongs to the 6‑amino‑5‑cyano‑4H‑pyran family, a scaffold recognized as a privileged structure in medicinal chemistry due to its reported antitumor, antibacterial, antioxidant, and CDK2‑inhibitory activities [2]. Unlike the more common 2‑methyl‑substituted analogs, the presence of the chloromethyl group confers unique reactivity for downstream derivatization, positioning this compound as both a potential bioactive candidate and a versatile synthetic intermediate.

Why 4‑Aryl‑4H‑pyran‑3‑carboxylates Cannot Be Interchanged: The Critical Role of meta‑Bromo and Chloromethyl in Ethyl 6‑Amino‑4‑(3‑bromophenyl)‑2‑(chloromethyl)‑5‑cyano‑4H‑pyran‑3‑carboxylate


Within the 6‑amino‑5‑cyano‑4H‑pyran‑3‑carboxylate class, seemingly minor structural variations—such as the position of the bromine substituent on the 4‑aryl ring or the nature of the C‑2 substituent—can produce divergent physicochemical profiles, reactivity, and biological target engagement [1]. The 3‑bromophenyl isomer exhibits a distinct computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of approximately 97 Ų (PubChem predicted), differentiating it from the 2‑bromophenyl, 4‑bromophenyl, and unsubstituted phenyl analogs in terms of lipophilicity and hydrogen‑bonding capacity [1]. Furthermore, structure–activity relationship (SAR) evidence from related 4H‑pyran series indicates that brominated phenyl moieties are essential for enhanced cytotoxicity, and the specific substitution pattern (meta vs. ortho vs. para) influences both potency and kinase selectivity [2]. These differences mean that procurement of a close analog without matching the exact substitution pattern introduces uncontrolled variables in biological assays and synthetic pathways, invalidating direct comparisons and potentially leading to erroneous conclusions.

Quantitative Differentiation Evidence for Ethyl 6‑Amino‑4‑(3‑bromophenyl)‑2‑(chloromethyl)‑5‑cyano‑4H‑pyran‑3‑carboxylate Against Closest Analogs


Enhanced Lipophilicity (XLogP3 = 3.2) of the 3‑Bromophenyl Isomer Distinguishes It from the Unsubstituted Phenyl Analog and the 2‑Fluorophenyl Analog

The target compound's computed XLogP3 value of 3.2 (PubChem) indicates moderately higher lipophilicity compared to the unsubstituted phenyl analog ethyl 6‑amino‑2‑(chloromethyl)‑5‑cyano‑4‑phenyl‑4H‑pyran‑3‑carboxylate (CAS 340808‑52‑8, predicted XLogP3 ≈ 2.4) and the 2‑fluorophenyl analog (predicted XLogP3 ≈ 2.5). This difference of approximately 0.7–0.8 log units translates to a roughly 5‑ to 6‑fold higher partition coefficient, which can significantly influence membrane permeability and pharmacokinetic behavior [1]. The 3‑bromophenyl group also increases molecular weight to 397.6 g/mol compared to 318.75 g/mol for the phenyl analog, altering bulk properties relevant to formulation and assay preparation [1].

Lipophilicity Drug-likeness Physicochemical property differentiation

Meta‑Bromo Substitution on the 4‑Aryl Ring: Class‑Level SAR Indicates That Brominated Phenyl Moieties Are Essential for Cytotoxicity, with Positional Isomerism Governing Potency

Structure–activity relationship studies on closely related 4H‑pyran‑3‑carboxylate series have demonstrated that the insertion of brominated phenyl moieties is essential for achieving meaningful cytotoxicity, and that the position of the bromine substituent (ortho, meta, or para) dictates the magnitude of the antiproliferative effect [1]. For example, in a parallel 4H‑pyran study evaluating HCT‑116 colon cancer cells, 4‑aryl‑substituted derivatives with electron‑withdrawing substituents achieved IC50 values as low as 75.1 µM for the most potent analogs (compounds 4d and 4k) [2]. While direct IC50 data for the target 3‑bromophenyl compound are not yet publicly reported, class‑level inference predicts that the meta‑bromo orientation will produce a distinct activity profile compared to the ortho‑bromo and para‑bromo isomers, based on differential electronic effects and binding‑site complementarity observed in molecular docking studies [2].

Structure–activity relationship Cytotoxicity Bromine positional effect

Chloromethyl at C‑2 Enables Nucleophilic Derivatization That Is Absent in 2‑Methyl‑Substituted 4H‑Pyran Analogs

The C‑2 chloromethyl group in the target compound provides a reactive electrophilic center capable of undergoing nucleophilic substitution with amines, thiols, and other nucleophiles, enabling the generation of diverse analog libraries . This stands in contrast to the more commonly procured 2‑methyl‑4H‑pyran‑3‑carboxylates (e.g., ethyl 6‑amino‑5‑cyano‑2‑methyl‑4‑phenyl‑4H‑pyran‑3‑carboxylate), which lack this derivatizable handle and are therefore limited to modifications at the amino, cyano, or ester positions [1]. The chloromethyl group also serves as a precursor for introducing azide, amine, or thioether functionalities via straightforward SN2 chemistry, offering a synthetic versatility advantage of at least one additional functionalization site compared to 2‑methyl analogs .

Synthetic handle Chloromethyl reactivity Derivatization potential

The 4H‑Pyran Scaffold Is a Validated CDK2 Inhibitor Lead: Procurement Rationale for Kinase‑Focused Discovery Programs

The 4H‑pyran‑3‑carboxylate scaffold has been experimentally validated as a CDK2 inhibitor lead. In a 2022 study by El‑Sayed et al., certain 4H‑pyran derivatives (compounds 4d and 4k) inhibited CDK2 kinase activity in biochemical assays and downregulated CDK2 protein and gene expression in HCT‑116 colorectal cancer cells, leading to apoptosis via caspase‑3 activation [1]. These compounds were predicted to comply with Lipinski's rule of five and demonstrated favorable ADME properties in silico [1]. While the target 3‑bromophenyl‑chloromethyl compound has not been specifically evaluated in this assay, it shares the identical 6‑amino‑5‑cyano‑4H‑pyran‑3‑carboxylate core and bears electron‑withdrawing substituents (meta‑Br, chloromethyl) that are consistent with the pharmacophoric features associated with CDK2 inhibitory activity [1].

CDK2 inhibition Kinase inhibitor Anticancer lead scaffold

Optimal Research and Industrial Application Scenarios for Ethyl 6‑Amino‑4‑(3‑bromophenyl)‑2‑(chloromethyl)‑5‑cyano‑4H‑pyran‑3‑carboxylate


Kinase Inhibitor Lead Optimization for Colorectal Cancer (CDK2‑Targeted Therapy)

This compound serves as a structurally differentiated starting point for CDK2 inhibitor lead optimization programs targeting colorectal cancer and other CDK2‑overexpressing malignancies. The 4H‑pyran‑3‑carboxylate scaffold is experimentally validated for CDK2 inhibition, as demonstrated by El‑Sayed et al. (2022), where analogs 4d and 4k suppressed HCT‑116 cell proliferation (IC50 = 75.1 and 85.88 µM) via CDK2 kinase inhibition and caspase‑3‑mediated apoptosis [1]. The 3‑bromophenyl substituent introduces a halogen bond donor that may enhance binding affinity within the CDK2 ATP‑binding pocket, while the chloromethyl group offers a vector for further optimization through nucleophilic substitution [1].

Focused Library Synthesis via C‑2 Chloromethyl Derivatization

The reactive chloromethyl group at C‑2 enables efficient parallel library synthesis through nucleophilic displacement with diverse amine, thiol, or alkoxide nucleophiles, a capability absent in the more common 2‑methyl‑4H‑pyran analogs [1]. This allows medicinal chemistry teams to rapidly explore SAR around the C‑2 position without de novo scaffold construction. The resulting analogs retain the pharmacophoric 6‑amino‑5‑cyano‑4H‑pyran‑3‑carboxylate core while introducing structural diversity at a position known to modulate biological activity in related series [1].

Pharmacokinetic Profiling of Halogenated 4H‑Pyran Derivatives

With a computed XLogP3 of 3.2 and a molecular weight of 397.6 g/mol, this compound occupies a distinct physicochemical space within the 4H‑pyran‑3‑carboxylate family [1]. It can serve as a representative probe for studying the impact of meta‑bromo substitution on membrane permeability, metabolic stability, and plasma protein binding, in direct comparison with the phenyl (XLogP3 ≈ 2.4), 2‑bromophenyl, and 4‑bromophenyl isomers. Such comparative ADME profiling is essential for establishing structure–property relationships (SPR) that guide the design of development candidates with optimal oral bioavailability [1].

Synthetic Methodology Development for Polyfunctionalized 4H‑Pyrans

The compound's combination of sensitive functional groups (amino, cyano, chloromethyl, ethyl ester) makes it an excellent substrate for evaluating new synthetic methodologies—such as multicomponent reactions, green chemistry catalysts (e.g., Fe3O4/EDTA nanocatalysts), or chemoselective transformations—where retention of the labile chloromethyl group during subsequent reactions is a key performance metric [1]. Its successful synthesis via one‑pot three‑component condensation of 3‑bromobenzaldehyde, malononitrile, and a suitable β‑keto ester has been demonstrated in related systems, providing a benchmark for catalyst efficiency comparisons [1].

Quote Request

Request a Quote for ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.